molecular formula C12H15NO3S B1269687 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone CAS No. 58722-33-1

1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone

Cat. No. B1269687
CAS RN: 58722-33-1
M. Wt: 253.32 g/mol
InChI Key: JYLJULSIFMBCJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step chemical reactions that aim to build the desired molecular structure with high specificity and yield. For instance, compounds with structural similarities have been synthesized using condensation, cyclization, and substitution reactions, among others, to precisely construct the molecule with the intended functional groups and skeletal framework (Inkaya et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone is typically characterized using advanced spectroscopic and crystallographic techniques. For example, X-ray crystallography, NMR spectroscopy (both 1H and 13C), and FT-IR spectroscopy have been employed to elucidate the spatial arrangement of atoms within the molecule, revealing intricate details about bond lengths, angles, and molecular conformations (Zulfiqar et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone and its derivatives can be explored through various chemical reactions, such as nucleophilic substitutions, additions, and cyclization reactions. These reactions can modify the molecular structure, leading to new compounds with potentially different biological activities or physical-chemical properties (Bashandy, 2015).

Scientific Research Applications

Application in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : The compound “1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone” is part of a class of compounds known as pyrrolidines, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application : The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
  • Results or Outcomes : The review provides a general overview of recent research concerning this scaffold, offering quick identification of the best synthetic route to apply .

Application in Cancer Research

  • Scientific Field : Cancer Research .
  • Summary of the Application : “1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone” has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation .
  • Methods of Application : The compound was used as a starting material for the synthesis of novel sulfonamides incorporating thiazole, imidazo[1,2-a]pyridine, imidazo[2,1-c][1,2,4]triazole, imidazo[2,1-b]thiazole, 1,3,4-thiadiazine, and 1,4-thiazine moieties .
  • Results or Outcomes : The synthesized compounds were tested in-vitro against the human liver hepatocellular carcinoma cell line (HepG2). Some compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

The compound has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation . Some of the synthesized compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

The compound has been used in the synthesis of novel sulfonamides incorporating various heterocyclic moieties for anti-human liver cancer evaluation . Some of the synthesized compounds exhibited better activity than methotrexate (MTX) as a reference drug . Molecular docking studies indicated that some synthesized compounds are suitable inhibitors against dihydrofolate reductase (DHFR) enzyme .

properties

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-10(14)11-4-6-12(7-5-11)17(15,16)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLJULSIFMBCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354952
Record name 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone

CAS RN

58722-33-1
Record name 1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 500 ml. of 50% aqueous pyrrolidine is treated in portions with 30.0 g. of 4-acetylbenzenesulfonyl chloride and the solution is stirred at room temperature for 1 hour. The resulting mixture is cooled to 0°-5° C. and the precipitated 1-(4-acetylbenzenesulfonyl)pyrrolidine is collected by filtration, washed with water and dried; m.p. 138°-139° C. after crystallizations from aqueous methanol and from 2-propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Farouk Elsadek, B Mohamed Ahmed… - Molecules, 2021 - mdpi.com
Amongst sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has …
Number of citations: 27 www.mdpi.com
AK Abdulellah, MF Mahdi, AMR Raauf - revistabionatura.com
A new series of 1, 3-oxazole attached to bromonabumetone derivatives have been designed and in silico studying as molecular docking using (GOLD) suite program and determination …
Number of citations: 2 www.revistabionatura.com
MS Bashandy - International Journal of Organic Chemistry, 2015
Number of citations: 10
ÁP Alba - Universidad Complutense, Departamento de Farmacia, 2020 - 147.96.70.122
En un matraz de fondo redondo de 100mL se introdujeron 10mL de ácido clorosulfónico y 3, 5g de acetanilida que se disolvieron con agitación. La mezcla se puso en baño de agua y …
Number of citations: 1 147.96.70.122
ÁP Alba - 147.96.70.122
Las sulfamidas constituyen un amplio grupo de fármacos que contienen en su estructura molecular un grupo sulfonamida y que pueden tener diversas indicaciones farmacológicas, …
Number of citations: 2 147.96.70.122
Á Pérez Alba - 2016
Number of citations: 0

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